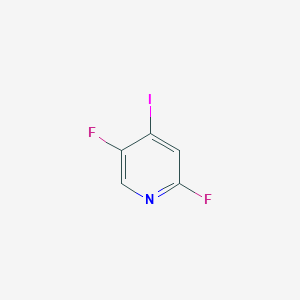

2,5-Difluoro-4-iodopyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-difluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVRKNZQNKGNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692903 | |

| Record name | 2,5-Difluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017793-20-2 | |

| Record name | 2,5-Difluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Difluoro-4-iodopyridine: Properties, Reactivity, and Applications

Foreword: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular design. Among these, the pyridine scaffold is ubiquitous, present in numerous approved pharmaceuticals due to its unique electronic properties and ability to engage in critical biological interactions.[1] The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, bioavailability, and binding affinity.[2] The carbon-fluorine bond's strength can enhance resistance to metabolic degradation, while fluorine's high electronegativity can alter the basicity of the pyridine nitrogen, influencing a drug's pharmacokinetic profile.[2]

This guide focuses on 2,5-Difluoro-4-iodopyridine (CAS No. 1017793-20-2), a trifunctional building block of significant interest. Its structure combines the advantageous properties of a difluorinated pyridine ring with a highly reactive iodine substituent. This unique arrangement makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its physicochemical properties, synthetic utility, and essential handling protocols.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two fluorine atoms and one iodine atom.[3] The fluorine substituents at the 2 and 5 positions significantly influence the molecule's electronic properties and chemical behavior.[3]

Molecular and Physical Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1017793-20-2 | [4][5] |

| Molecular Formula | C₅H₂F₂IN | [4][5] |

| Molecular Weight | 240.98 g/mol | [3][4] |

| Appearance | Light yellow or off-white to light yellow solid | |

| Melting Point | 80-85 °C | [4][5] |

| Boiling Point | 209.7 °C | [4][5] |

| Purity (Typical) | ≥97% (GC) | [3][6][7] |

Structural Representation

The structural arrangement of atoms is fundamental to the molecule's reactivity.

Caption: Molecular Structure of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The iodine atom at the 4-position is an excellent leaving group, making it the primary site for nucleophilic substitution and, most importantly, transition-metal-catalyzed cross-coupling reactions.[2][3] This regioselectivity allows for the precise and sequential introduction of new functional groups, a highly desirable feature in multi-step synthesis.

Cross-Coupling Reactions: A Gateway to Complexity

The C-I bond is significantly weaker than the C-F bonds, allowing for selective reactions at the C4 position while leaving the fluorine atoms intact. This is the cornerstone of its use as a building block. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be performed at the C4-iodo position under relatively mild conditions.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

This selective reactivity makes this compound an invaluable intermediate for creating libraries of substituted pyridines for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[8]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of this compound. While specific spectral data for this exact compound is not publicly available, standard analytical techniques are employed.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of volatile and semi-volatile organic compounds.

Exemplary Protocol: GC Purity Analysis

-

Instrument Preparation: Equip a gas chromatograph with a suitable capillary column (e.g., DB-5 or equivalent). Set the injector and detector (FID) temperatures appropriately (e.g., 250 °C and 280 °C, respectively).

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Temperature Program: Run a temperature gradient to ensure separation of the main component from any impurities. A typical program might start at 80 °C, hold for 2 minutes, and ramp to 250 °C at 10 °C/min.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Commercial suppliers typically report a purity of at least 98% by this method.[6]

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be required. Based on the structure and data from analogous compounds, the following spectral features would be anticipated:

-

¹H NMR: Two distinct signals in the aromatic region, each corresponding to the single protons on the pyridine ring. The signals would exhibit complex splitting patterns due to H-F and H-H couplings.

-

¹⁹F NMR: Two distinct signals, one for each fluorine atom, with splitting due to F-F and F-H couplings.

-

¹³C NMR: Five signals for the five carbon atoms of the pyridine ring. The carbons bonded to fluorine would show large C-F coupling constants.

Safety, Handling, and Storage

As a halogenated organic compound, this compound must be handled with appropriate care. While a specific, comprehensive safety dataset is not available, data from structurally similar compounds like 2-fluoro-4-iodopyridine provides a strong basis for hazard assessment.[9]

Hazard Identification

Based on analogous compounds, this compound should be considered:

Recommended Handling Procedures

All work should be conducted by qualified individuals trained in laboratory procedures.[6]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EN166 standards.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

-

Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[6] It is often recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability.[11]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in pharmaceutical and agrochemical research.[3] Its well-defined physicochemical properties and, most critically, its capacity for regioselective functionalization via cross-coupling reactions make it a powerful tool for the synthesis of complex molecular targets. Understanding its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. This guide provides a foundational framework for researchers to leverage this versatile building block in their synthetic endeavors.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound | 1017793-20-2 | Benchchem [benchchem.com]

- 3. CAS 1017793-20-2: this compound | CymitQuimica [cymitquimica.com]

- 4. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. watson-int.com [watson-int.com]

- 7. This compound | 1017793-20-2 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Difluoro-4-iodopyridine: A Keystone for Rational Drug Design

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2,5-Difluoro-4-iodopyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] By elucidating the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions, we can unlock a deeper understanding of its physicochemical properties, which is paramount for its application in the development of novel pharmaceuticals and functional materials.

The strategic placement of two fluorine atoms and an iodine atom on the pyridine ring imparts unique electronic properties and the potential for specific, directional intermolecular interactions, such as halogen bonding.[2][3] Understanding these interactions at the atomic level through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a critical step in rational drug design, enabling scientists to predict and modulate properties like solubility, stability, and ultimately, bioavailability.

This document will guide researchers through the essential stages of crystal structure analysis, from synthesis and crystallization to data interpretation, providing both the theoretical underpinnings and practical, field-proven insights.

Part 1: Synthesis and Crystallization of this compound

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. While various synthetic routes to halogenated pyridines exist, a common approach involves the derivatization of a commercially available precursor.[4]

Proposed Synthesis Route

A plausible synthetic pathway to this compound can be adapted from established methods for similar compounds.[5] The process would typically involve the iodination of a difluoropyridine precursor. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.

Protocol for Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over experimental parameters. The primary objective is to allow the molecules to self-assemble into a highly ordered lattice slowly.

Step-by-Step Crystallization Protocol:

-

Purification of the Compound: The synthesized this compound must be of the highest possible purity (≥98%).[6][7] Techniques such as column chromatography or recrystallization are often employed.

-

Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A solvent screen using small amounts of the compound in various solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) is recommended.

-

Slow Evaporation Technique:

-

Dissolve the purified compound in a suitable solvent to create a near-saturated solution.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals. High-quality crystals for SCXRD should typically be between 0.1-0.3 mm in size.[8]

-

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive analytical technique that provides precise information about the atomic and molecular structure of a crystalline material.[9][10][11] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[9][11]

The SCXRD Experimental Workflow

The process begins with mounting a suitable single crystal on a goniometer head, which allows for precise rotation during data collection.[8] The crystal is then placed within a focused beam of X-rays. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.[9][12]

Data Processing and Structure Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group symmetry. The "phase problem" is then solved using computational methods to generate an initial electron density map, from which an initial model of the crystal structure is built.[8] This model is then refined against the experimental data to yield a final, highly accurate crystal structure.[10]

Part 3: The Crystal Structure of this compound

While a definitive crystal structure for this compound is not publicly available as of this writing, we can predict its key structural features based on the analysis of similar halogenated pyridines.[2][3][13]

Anticipated Crystallographic Data

The following table summarizes the expected crystallographic parameters for this compound, based on typical values for related organic compounds.

| Parameter | Expected Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 | Defines the symmetry operations that relate the molecules within the unit cell. |

| a, b, c (Å) | 5-15 Å | The lengths of the unit cell axes. |

| α, β, γ (°) | α = γ = 90°, β ≈ 90-110° (Monoclinic) | The angles between the unit cell axes. |

| Volume (ų) | 500-1000 ų | The volume of the unit cell. |

| Z | 2 or 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.8-2.2 g/cm³ | The density of the crystal, calculated from the molecular weight and unit cell volume. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Molecular Geometry

The pyridine ring is expected to be essentially planar, with bond lengths and angles consistent with those observed in other pyridine derivatives.[14] The C-F bond lengths will be in the typical range for aromatic fluorides, and the C-I bond will be the longest and most polarizable of the carbon-halogen bonds.

Part 4: Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be dictated by a hierarchy of intermolecular interactions.[15][16][17] Of particular importance will be the formation of halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species.[18][19]

Key Predicted Interactions:

-

I···N Halogen Bonds: The iodine atom, with its electropositive σ-hole, is expected to form strong halogen bonds with the nitrogen atom of an adjacent pyridine ring.[14][18] This is often a dominant, structure-directing interaction in iodo-substituted nitrogen heterocycles.[3]

-

I···F Interactions: Weaker halogen bonds between the iodine and fluorine atoms of neighboring molecules may also be present.

-

π–π Stacking: The aromatic pyridine rings are likely to engage in offset π–π stacking interactions, contributing to the overall stability of the crystal lattice.[13]

-

C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the pyridine C-H groups and fluorine atoms of adjacent molecules can also play a role in the crystal packing.

Part 5: Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound has profound implications:

-

Polymorph Screening: The identification of the most stable crystalline form (polymorph) is crucial for pharmaceutical development to ensure consistent solubility and bioavailability. Crystal structure analysis is the definitive method for polymorph identification.

-

Co-crystal Design: Knowledge of the preferred intermolecular interactions allows for the rational design of co-crystals with modified physicochemical properties, such as improved solubility or stability.[20]

-

Structure-Activity Relationship (SAR) Studies: The precise geometry of the molecule in its solid state can inform computational models used in SAR studies, aiding in the design of more potent drug candidates.

-

Materials Design: The directional nature of halogen bonds can be exploited in the field of crystal engineering to create novel materials with specific electronic or optical properties.

Conclusion

The crystal structure analysis of this compound, through the powerful technique of single-crystal X-ray diffraction, provides invaluable, atom-level insights into its molecular architecture and supramolecular assembly. This knowledge is not only fundamental to the chemical sciences but also serves as a critical tool for researchers, scientists, and drug development professionals. By understanding the intricate interplay of intermolecular forces, we can better predict and control the solid-state properties of this important heterocyclic compound, paving the way for the development of new and improved pharmaceuticals and functional materials.

References

- 1. CAS 1017793-20-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 5. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]

- 6. watson-int.com [watson-int.com]

- 7. caming.com [caming.com]

- 8. fiveable.me [fiveable.me]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pulstec.net [pulstec.net]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines (benzene, nitrobenzene, pyridine) with 12-, 15-, and 18-membered crown ethers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. mdpi.com [mdpi.com]

- 20. The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Solubility and stability of 2,5-Difluoro-4-iodopyridine in common organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 2,5-Difluoro-4-iodopyridine

This guide provides a comprehensive overview of the solubility and stability of this compound, a key building block in pharmaceutical and materials science research. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate its effective use and handling in a laboratory setting.

Introduction to this compound

This compound is a polyhalogenated pyridine derivative with the molecular formula C₅H₂F₂IN and a molecular weight of approximately 240.98 g/mol .[1] Its structure, featuring a pyridine ring substituted with two fluorine atoms and an iodine atom, makes it a valuable intermediate in organic synthesis. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a reactive site for cross-coupling reactions and other chemical transformations. This compound typically appears as a light yellow solid with a melting point in the range of 80-85 °C.[2]

Solubility Profile

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar aromatic heterocycle—a qualitative and estimated solubility profile can be established. The presence of the nitrogen atom and the polar C-F and C-I bonds suggest good solubility in polar aprotic solvents.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | The high polarity of DMF is well-suited to dissolve polar aromatic compounds. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF is a good solvent for many polar and nonpolar compounds. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | DCM is a versatile solvent for a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate | Ethyl acetate is a moderately polar solvent. |

| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Acetonitrile is a common solvent in organic synthesis and chromatography. |

| Methanol (MeOH) | Polar Protic | Low to Moderate | The lack of a hydrogen bond donor site on the pyridine nitrogen may limit solubility in protic solvents. |

| Toluene | Nonpolar | Low | As a nonpolar solvent, toluene is less likely to effectively solvate the polar this compound. |

Experimental Protocol for Determining Solubility:

A detailed experimental protocol to determine the precise solubility of this compound in a solvent of interest is provided in Section 4.1.

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. The primary factors influencing its stability are temperature, light, and pH.

3.1. Thermal Stability

The introduction of fluorine atoms into organic molecules often enhances their thermal stability.[4][5][6] However, like many organic compounds, prolonged exposure to high temperatures should be avoided to prevent decomposition. The melting point of 80-85 °C suggests that the compound is stable at ambient temperatures. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the risk of thermal degradation.[7][8]

3.2. Photostability

Iodinated aromatic compounds can be susceptible to photolytic degradation, where the carbon-iodine bond is cleaved by exposure to light, particularly UV light.[9] This can lead to the formation of radical species and subsequent decomposition products. Therefore, it is crucial to store this compound in amber vials or otherwise protected from light.[10][11]

3.3. Hydrolytic Stability

The hydrolytic stability of this compound is influenced by the pH of the aqueous environment. While generally stable under neutral conditions, strongly acidic or basic conditions could potentially lead to degradation. The pyridine nitrogen can be protonated under acidic conditions, which may alter the electronic properties of the ring and influence the stability of the substituents. Under strongly basic conditions, nucleophilic attack on the pyridine ring could occur, although the electron-withdrawing fluorine atoms may deactivate the ring towards certain nucleophilic substitutions.

3.4. Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Methodologies

4.1. Protocol for Solubility Determination

This protocol outlines a method for determining the approximate solubility of this compound in a given organic solvent at a specific temperature.

References

- 1. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal and chemical stability of fluorohydroxyapatite ceramics with different fluorine contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. 1017793-20-2|this compound|BLD Pharm [bldpharm.com]

- 8. rheniumshop.co.il [rheniumshop.co.il]

- 9. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. watson-int.com [watson-int.com]

- 11. caming.com [caming.com]

A Senior Application Scientist's Guide to the 2,5-Difluoro-4-iodopyridine Ring System: Electronic Properties and Synthetic Utility

Abstract

The 2,5-difluoro-4-iodopyridine scaffold is a trifunctionalized heterocyclic building block of increasing importance in medicinal chemistry and materials science. This guide provides an in-depth analysis of the core electronic properties that govern its reactivity and utility. We will explore the interplay of the potent, electron-withdrawing inductive effects of the fluorine substituents and the unique reactivity imparted by the carbon-iodine bond. This document serves as a technical resource for researchers, offering insights into the molecule's electronic landscape, spectroscopic signatures, and practical application in modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.

Introduction to a Privileged Heterocyclic Scaffold

Halogenated pyridines are cornerstone building blocks in drug discovery and development. The strategic placement of halogen atoms provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The this compound system is a particularly compelling example, offering a pyridine core heavily influenced by multiple halogen substituents.[1]

-

The Pyridine Core: A nitrogen-containing aromatic heterocycle, ubiquitous in bioactive molecules and pharmaceuticals.[1]

-

Dual Fluorine Substitution: Two fluorine atoms at the C2 and C5 positions significantly lower the electron density of the ring through strong inductive effects, influencing its pKa and susceptibility to certain reaction types.[2]

-

Iodine at C4: The iodine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile among carbon-halogen bonds, allowing for selective functionalization.[3]

This unique combination of a highly electron-deficient ring and a specific, reactive site for carbon-carbon or carbon-heteroatom bond formation makes this scaffold a high-value intermediate for constructing complex molecular architectures.

The Electronic Landscape: A Duality of Effects

The reactivity of this compound is a direct consequence of the electronic contributions from its three halogen substituents. Understanding these effects is critical for predicting reaction outcomes and designing rational synthetic routes.

Inductive and Mesomeric Influence

The electronic character of the ring is dominated by the two fluorine atoms. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I). This effect significantly reduces the electron density across the entire pyridine ring, including at the nitrogen atom, thereby decreasing its basicity compared to pyridine itself.

The iodine atom at the C4 position also contributes a -I effect, though weaker than fluorine's. Simultaneously, as with all halogens, both fluorine and iodine can donate a lone pair of electrons into the π-system (a positive mesomeric effect, +M). However, for fluorine, the -I effect overwhelmingly dominates the +M effect. This net electron withdrawal profoundly impacts the molecule's electrostatic potential.

Molecular Electrostatic Potential (MEP)

Computational studies on halogenated pyridines consistently show that electron-withdrawing substituents alter the molecular electrostatic potential.[4][5] For this compound, the MEP would be characterized by:

-

A significantly less negative potential around the nitrogen lone pair compared to unsubstituted pyridine, correlating with its lower basicity.

-

A region of positive potential (a "sigma-hole") on the iodine atom, opposite the C-I bond, making it susceptible to halogen bonding and facilitating the oxidative addition step in catalytic cycles.[6][7]

Physicochemical and Spectroscopic Characterization

Precise characterization is fundamental to confirming the identity and purity of synthetic intermediates. The following table summarizes key properties for this compound.

| Property | Value / Description |

| CAS Number | 1017793-20-2[8] |

| Molecular Formula | C₅H₂F₂IN[8] |

| Molecular Weight | 240.98 g/mol [9] |

| Appearance | Light yellow solid[10] |

| ¹⁹F NMR | The ¹⁹F NMR spectrum is a key identifier. Due to the wide chemical shift range of ¹⁹F NMR, the two fluorine atoms at C2 and C5 are expected to show distinct, well-resolved signals with characteristic couplings.[11][12] |

| ¹H and ¹³C NMR | The ¹H NMR will show two distinct aromatic protons. The ¹³C NMR will display five signals, with the carbon atoms bonded to fluorine and iodine showing characteristic chemical shifts and coupling constants (JC-F). |

| Purity (Typical) | ≥98% (by GC)[10] |

Reactivity and Synthetic Applications

The molecule's electronic properties create a highly predictable and synthetically useful reactivity pattern. The primary application is in palladium-catalyzed cross-coupling reactions, where the C-I bond is selectively functionalized.

Chemoselectivity in Cross-Coupling Reactions

The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow the trend C-I < C-Br < C-Cl < C-F. This hierarchy is the cornerstone of its synthetic utility. Under standard palladium-catalyzed conditions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), oxidative addition of the palladium(0) catalyst will occur exclusively at the C-I bond.[3] The C-F bonds are exceptionally strong and remain inert, acting as stable modulators of the ring's electronic properties.[13]

This chemoselectivity allows for the precise introduction of aryl, alkyl, alkynyl, or amino groups at the C4 position, leaving the C-F bonds untouched for potential downstream transformations or simply as permanent structural features.[1][14]

Key Experimental Methodologies

The following protocols are representative of the synthesis and application of halogenated pyridines and are adapted for the this compound system.

Protocol: Synthesis of this compound

The synthesis of this molecule typically starts from 2,5-difluoropyridine, which can be prepared via halogen exchange from 2,5-dichloropyridine.[15] The subsequent iodination proceeds via a directed ortho-metalation approach.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Deprotonation: Add a solution of 2,5-difluoropyridine (1.0 equivalent) in THF dropwise to the LDA solution at -78 °C. The LDA is a strong, non-nucleophilic base that will selectively deprotonate the C4 position, which is acidified by the adjacent fluorine and nitrogen atoms. Stir the resulting solution for 1-2 hours at this temperature.

-

Iodination: Add a solution of iodine (I₂, 1.2 equivalents) in THF dropwise to the reaction mixture. The anionic intermediate will quench with iodine to form the C-I bond.

-

Quench and Workup: After stirring for an additional hour at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an arylboronic acid to form a C-C bond at the C4 position.

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium or potassium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like dioxane, DME, or toluene, and water.

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography to yield the 4-aryl-2,5-difluoropyridine product.

Conclusion and Outlook

The this compound ring system is a masterful example of strategic molecular design. Its electronic properties are finely tuned by the strong, directing influence of two fluorine atoms, which activate the C4 position for selective deprotonation and subsequent iodination. The resulting C-I bond provides a chemoselective gateway for a host of palladium-catalyzed cross-coupling reactions, enabling the modular construction of complex, fluorinated pyridine derivatives. For researchers in drug development and materials science, a thorough understanding of this scaffold's electronic underpinnings is not merely academic—it is the key to unlocking its full synthetic potential and accelerating innovation.

References

- 1. This compound | 1017793-20-2 | Benchchem [benchchem.com]

- 2. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nature of the Interaction of Pyridines with OCS. A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. watson-int.com [watson-int.com]

- 9. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caming.com [caming.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 13. mdpi.com [mdpi.com]

- 14. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

Reactivity of 2,5-Difluoro-4-iodopyridine with nucleophiles and electrophiles

An In-Depth Technical Guide to the Reactivity of 2,5-Difluoro-4-iodopyridine with Nucleophiles and Electrophiles

Introduction: The Strategic Importance of this compound

This compound is a strategically important heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from a unique confluence of electronic and steric properties conferred by its substituents: two strongly electron-withdrawing fluorine atoms, a readily functionalizable iodine atom, and an electron-deficient pyridine core. This guide provides a comprehensive analysis of the reactivity of this molecule, offering field-proven insights into its interactions with both nucleophiles and electrophiles, with a particular focus on the underlying mechanistic principles that govern its regioselectivity.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two fluorine atoms further depletes the ring of electron density through their potent inductive effects. This profound electronic perturbation is the cornerstone of the molecule's reactivity, rendering it highly susceptible to nucleophilic attack while simultaneously deactivating it towards classical electrophilic aromatic substitution. The carbon-iodine bond, being the weakest and most polarizable of the carbon-halogen bonds present, serves as the primary handle for functionalization via transition-metal-catalyzed cross-coupling reactions. Understanding the interplay of these features is paramount for designing efficient and selective synthetic routes.

Part 1: Reactivity with Nucleophiles: A Study in Regioselective SNAr

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction class is fundamental to the elaboration of the pyridine core, allowing for the introduction of a wide variety of functional groups.

Mechanistic Underpinnings of SNAr Reactivity

Nucleophilic aromatic substitution on this substrate proceeds predominantly through a two-step addition-elimination mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3] In the second, typically rapid step, a leaving group is expelled, and the aromaticity of the ring is restored.[1][4]

The rate-determining step is usually the initial nucleophilic attack.[3][4] Therefore, the reaction is accelerated by the presence of electron-withdrawing groups, which stabilize the anionic Meisenheimer complex.[1][2][3] In this compound, the two fluorine atoms and the ring nitrogen work in concert to powerfully activate the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions.[5]

It is a well-established principle in SNAr reactions that fluorine, despite the high strength of the C-F bond, is a potent activating group.[3][4] Its extreme electronegativity provides substantial stabilization to the Meisenheimer intermediate, thereby lowering the activation energy of the first step.[4] This effect often outweighs its poor leaving group ability in determining the overall reaction rate.[6]

Regioselectivity: The Dance of Activation and Leaving Group Ability

The key to strategically utilizing this compound is understanding the regioselectivity of nucleophilic attack. Three positions bear halogen leaving groups: C2 (F), C4 (I), and C5 (F).

-

Attack at C4 (Displacement of Iodide): The C4 position is para to the ring nitrogen and ortho to the C5-fluorine. Nucleophilic attack at this position generates a Meisenheimer complex where the negative charge can be delocalized onto the highly electronegative nitrogen atom, providing significant resonance stabilization.[5] Furthermore, iodide is an outstanding leaving group in nucleophilic aromatic substitution, far superior to fluoride, due to the weakness of the C-I bond and the stability of the iodide anion.[7][8][9]

-

Attack at C2 (Displacement of Fluoride): The C2 position is ortho to the ring nitrogen. Attack here also allows for delocalization of the negative charge onto the nitrogen atom.[5] However, this pathway requires the displacement of a fluoride ion, which is a significantly poorer leaving group than iodide.[6][10]

-

Attack at C5 (Displacement of Fluoride): The C5 position is meta to the ring nitrogen. Nucleophilic attack at this site does not allow for direct resonance delocalization of the negative charge onto the nitrogen. Consequently, the resulting Meisenheimer complex is less stable, and this position is significantly less reactive towards nucleophilic substitution compared to the C2 and C4 positions.

Caption: SNAr mechanism on this compound.

Experimental Protocol: General Procedure for SNAr at the C4-Position

This protocol describes a general method for the substitution of the C4-iodide with a generic oxygen or nitrogen nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., a phenol, alcohol, or amine, 1.1-1.5 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH, 1.5-2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the base (1.5-2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Nucleophile Addition: Add the anhydrous solvent via syringe, followed by the nucleophile (1.1-1.5 equiv). If the nucleophile is a solid, it can be added with the starting material and base. For less reactive nucleophiles like alcohols, pre-formation of the alkoxide with a strong base like NaH may be necessary.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-substituted-2,5-difluoropyridine.

| Nucleophile Type | Typical Base | Solvent | Temperature (°C) | Typical Yield |

| Phenols | K₂CO₃, Cs₂CO₃ | DMF, NMP | 80 - 110 | Good to Excellent |

| Aliphatic Alcohols | NaH, K₂CO₃ | DMF, THF | 60 - 100 | Moderate to Good |

| Primary/Secondary Amines | K₂CO₃, Et₃N | DMSO, NMP | 90 - 120 | Good to Excellent |

| Thiols | K₂CO₃, NaH | DMF | 25 - 80 | Excellent |

Part 2: Reactivity with Electrophiles: The Dominance of Cross-Coupling

The electron-poor nature of the this compound ring strongly deactivates it towards classical electrophilic aromatic substitution (SEAr) reactions like nitration or Friedel-Crafts alkylation.[11] Such reactions typically require harsh conditions and often result in low yields or complex product mixtures.[11]

However, the term "reactivity with electrophiles" in the modern synthetic context is dominated by transition-metal-catalyzed cross-coupling reactions. For this compound, this is where the molecule's true synthetic power lies. The C-I bond is an ideal handle for these transformations, reacting selectively in the presence of the much less reactive C-F bonds.[12]

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are cornerstone methodologies in modern organic synthesis.[12][13] They enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[12]

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. The reactivity for this step follows the trend C-I > C-Br > C-Cl >> C-F.[12][13] This vast difference in reactivity ensures that oxidative addition occurs exclusively at the C4-I bond of this compound.[12]

-

Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[13]

This selective reactivity allows for the precise installation of aryl, heteroaryl, alkyl, and alkynyl groups at the C4 position, making this compound an exceptionally valuable scaffold for building complex molecules.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

-

This compound

-

Arylboronic acid or ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., aqueous Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DME)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere & Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C, or higher for microwave-assisted reactions) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 4-aryl-2,5-difluoropyridine product.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Arylboronic Acids (Suzuki) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Dioxane/H₂O | 80 - 100 |

| Terminal Alkynes (Sonogashira) | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | 25 - 70 |

| Alkenes (Heck) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 100 - 140 |

| Amines (Buchwald-Hartwig) | Pd₂(dba)₃, XPhos/RuPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 90 - 110 |

Conclusion

This compound is a highly versatile and predictable chemical scaffold. Its reactivity is governed by a clear hierarchy of its functional groups. The electron-deficient pyridine ring, further activated by two fluorine atoms, is primed for nucleophilic aromatic substitution , which occurs with high regioselectivity at the C4 position due to the excellent leaving group ability of iodide. Conversely, the molecule is unreactive towards classical electrophilic substitution but serves as an outstanding substrate for palladium-catalyzed cross-coupling reactions , again leveraging the high reactivity of the C-I bond. This orthogonal reactivity allows for a two-stage functionalization strategy: first, elaboration at the C4 position via cross-coupling, followed by potential SNAr at the C2-fluoro position under more forcing conditions. This predictable and powerful reactivity profile cements the role of this compound as a key building block for the synthesis of complex, functional molecules in modern drug discovery and materials science.

References

- 1. pharmdguru.com [pharmdguru.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

The Strategic Imperative of Fluorinated Pyridines in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates represents one of the most powerful tactics in modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form exceptionally strong bonds with carbon—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[1] When applied to the pyridine scaffold, a privileged heterocycle ubiquitous in approved pharmaceuticals, fluorination unlocks a vast chemical space for optimizing drug-like properties.[2] This guide provides a comprehensive overview of the role of fluorinated pyridines in drug discovery, moving from fundamental principles to practical applications. We will explore the causal effects of fluorination on molecular properties, detail robust synthetic protocols, present key data for comparative analysis, and examine case studies of successful fluorinated pyridine-based drugs.

The Rationale: Why Fluorinate a Pyridine?

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its water solubility, and its capacity to serve as a bioisostere for phenyl rings.[2] However, unmodified pyridines can suffer from rapid metabolic degradation or possess suboptimal physicochemical properties. Fluorination is a field-proven strategy to systematically address these liabilities. The introduction of fluorine can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[3][4]

Modulation of Basicity (pKa)

A primary and predictable effect of fluorinating a pyridine ring is the reduction of its basicity. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which decreases the electron density on the pyridine nitrogen.[1][3] This lowers the pKa of the corresponding pyridinium ion.

Causality: A lower pKa means the pyridine will be less protonated at physiological pH (7.4). For a drug candidate, this is often highly desirable. A less basic molecule is typically less likely to be sequestered in acidic lysosomes and can exhibit improved cell membrane permeability, leading to better oral bioavailability.[1]

Enhancing Metabolic Stability

One of the most impactful applications of fluorination is to block metabolic "soft spots."[5][6] Pyridine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, often leading to rapid clearance.

Causality: Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom presents a formidable steric and electronic barrier to enzymatic attack. The carbon-fluorine (C-F) bond is significantly stronger (~109-116 kcal/mol) than a carbon-hydrogen (C-H) bond (~98-100 kcal/mol), making it resistant to oxidative cleavage by CYP enzymes.[5][7] This tactic can dramatically increase a drug's half-life and reduce the formation of potentially reactive metabolites.[7][8]

Tuning Lipophilicity and Permeability

The effect of fluorine on lipophilicity (commonly measured as LogP) is highly context-dependent. A single fluorine atom can slightly increase lipophilicity, but its primary influence is through the modulation of the molecule's overall electronic profile and its ability to act as a hydrogen bond acceptor.[5][9] This modulation is critical for optimizing a drug's journey across biological membranes.

Causality: By strategically placing fluorine, medicinal chemists can fine-tune a molecule's lipophilicity to achieve the "Goldilocks" level—sufficiently lipophilic to cross cell membranes but hydrophilic enough to maintain adequate aqueous solubility.[10] This balancing act is fundamental to achieving good oral bioavailability and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Altering Binding Affinity and Conformation

Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds. Furthermore, due to its steric and electronic properties, fluorine can induce a specific conformational bias in a molecule, pre-organizing it for optimal binding to a receptor or enzyme active site.[3][4]

Causality: These fluorine-specific interactions can lead to a significant increase in binding affinity and target selectivity.[1][11] For example, the fluorine atom in Vericiguat, a guanylate cyclase stimulator, increases the molecule's metabolic stability and contributes to its binding profile.[12]

Data-Driven Insights: Quantifying the Fluorine Effect

To illustrate the impact of fluorination on fundamental properties, the following table summarizes the experimental pKa and LogP values for pyridine and its monofluorinated isomers.

| Compound | pKa (Pyridinium ion) | LogP | Rationale for Property Change |

| Pyridine | 5.25 | 0.65 | Baseline reference. |

| 2-Fluoropyridine | -0.44 | 1.16 | Strong inductive withdrawal and proximity effect of F greatly reduces N basicity. Increased lipophilicity.[13] |

| 3-Fluoropyridine | 2.97 | 0.93 | Significant inductive effect from the meta position lowers basicity compared to pyridine. |

| 4-Fluoropyridine | 1.89 | 0.88 | Strong inductive and resonance effects from the para position dramatically reduce electron density on N. |

Note: pKa and LogP values are approximate and can vary slightly based on experimental conditions.

Core Methodologies: Synthesis of Fluorinated Pyridines

The ability to reliably and regioselectively introduce fluorine is paramount. While numerous methods exist, Nucleophilic Aromatic Substitution (SNAr) remains a workhorse in the field due to its scalability and predictability.

Experimental Protocol: SNAr Fluorination of 2-Chloropyridine Derivatives

This protocol describes a typical procedure for introducing fluorine via SNAr, a cornerstone reaction for synthesizing many fluorinated pyridines.[14]

Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.

Materials:

-

2-chloro-5-nitropyridine (1 equiv.)

-

Anhydrous Potassium Fluoride (KF) (3-4 equiv., spray-dried)

-

Kryptofix [2.2.2] (K222) (0.1-0.2 equiv.)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add spray-dried KF (3 equiv.) and Kryptofix [2.2.2] (0.1 equiv.).

-

Solvent Addition: Add anhydrous DMSO via syringe to create a slurry.

-

Azeotropic Drying (Self-Validating Step): Heat the mixture to 80-90 °C under vacuum for 30-60 minutes to remove any trace water, which can significantly hinder the reaction. The formation of the K+-K222 complex with "naked" fluoride is critical for nucleophilicity.

-

Reactant Addition: Cool the mixture to room temperature, re-establish the inert atmosphere, and add 2-chloro-5-nitropyridine (1 equiv.) as a solution in a minimal amount of anhydrous DMSO.

-

Reaction: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The nitro group is essential here as a strong electron-withdrawing group to activate the ring for nucleophilic attack.

-

Workup: a. Cool the reaction to room temperature and pour it into a separatory funnel containing water and DCM. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash with water, saturated NaHCO3, and finally brine. This removes residual DMSO and other inorganic impurities. d. Dry the combined organic layer over anhydrous MgSO4.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-fluoro-5-nitropyridine.

Visualization of Key Concepts

Visual aids are essential for understanding complex chemical relationships and workflows.

Diagram: The Medicinal Chemist's Fluorination Workflow

This diagram illustrates the logical process of incorporating fluorine to optimize a lead compound.

Caption: A typical workflow for fluorine-guided lead optimization.

Diagram: SNAr Reaction Mechanism

This diagram details the mechanism for the protocol described in Section 3.1.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Diagram: Core Effects of Pyridine Fluorination

This diagram summarizes the key property modulations discussed in Section 1.

Caption: Key physicochemical effects of fluorinating a pyridine ring.

Fluorinated Pyridines in Approved Drugs: Case Studies

The true measure of a chemical strategy's importance is its successful application in marketed therapeutics.

-

Vorapaxar (Zontivity): An antiplatelet medication, vorapaxar features a fluorophenyl-substituted pyridine. The fluorine atom in this scaffold is crucial for modulating the electronic properties and contributing to the overall pharmacokinetic profile of the drug.

-

Alpelisib (Piqray): This PI3K inhibitor, used for breast cancer, contains a trifluoro-tert-butyl group on the pyridine ring.[12] This bulky fluorinated group is critical for achieving high metabolic stability and provides strong, favorable interactions within the PI3K binding site, demonstrating how fluorine can directly enhance potency.[12]

-

Lemborexant (Dayvigo): Used to treat insomnia, lemborexant contains a fluorinated pyridine moiety.[12] During its development, extensive structure-activity relationship (SAR) studies revealed that the specific placement of this fluorine atom was essential for achieving high binding affinity for orexin receptors and a good overall pharmacological profile.[12]

-

Vericiguat (Verquvo): This drug for heart failure includes a fluorine atom on a pyrazolopyridine core. The fluorine enhances metabolic stability, leading to lower clearance and a more favorable dosing regimen.[12]

Challenges and Considerations: The "Dark Side" of Fluorine

While powerful, fluorination is not a panacea and must be applied judiciously. Inappropriate placement of fluorine can lead to unforeseen problems.[7]

-

Metabolic Defluorination: Although the C-F bond is strong, certain metabolic pathways, particularly those involving hydroxylation at an adjacent carbon, can lead to the elimination of fluoride ions (F-).[7] This can result in the formation of reactive metabolites and potential toxicity.

-

Off-Target Effects: Altering the pKa and electronics of a molecule so profoundly can sometimes introduce unexpected off-target activities or liabilities, such as hERG channel inhibition.

-

Synthetic Accessibility: While methods like SNAr are robust, accessing specific regioisomers of fluorinated pyridines, especially in a late-stage context on a complex molecule, can be synthetically challenging.[14][15]

A thorough understanding of the potential metabolic pathways and careful toxicological profiling are essential components of any drug discovery program involving fluorinated compounds.

Conclusion

Fluorinated pyridines represent a privileged class of scaffolds in medicinal chemistry, offering a validated toolkit for addressing common challenges in drug development. The strategic introduction of fluorine provides unparalleled control over a molecule's basicity, metabolic fate, lipophilicity, and target engagement.[16] From enhancing stability to improving bioavailability, the thoughtful application of fluorine to the pyridine core has been instrumental in the creation of numerous successful therapeutics.[12][17] As synthetic methodologies continue to advance, allowing for even more precise and late-stage fluorination, the importance of these versatile building blocks in the future of drug discovery is assured.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 13. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Iodine Atom in the Reactivity of 2,5-Difluoro-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-iodopyridine is a versatile building block in medicinal chemistry and materials science. Its unique reactivity is largely dictated by the interplay of its substituents: two electron-withdrawing fluorine atoms and a labile iodine atom. This guide provides an in-depth analysis of the role of the iodine atom in directing the synthetic transformations of this scaffold. We will explore its influence on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other synthetically useful transformations, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of Halogenated Pyridines

Halogenated pyridines are privileged structural motifs in drug discovery and development. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the halogens, iodine offers a unique combination of properties. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in a variety of chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions.[2] This lability allows for the facile introduction of diverse functionalities at a specific position on the pyridine ring.

The subject of this guide, this compound, combines the advantageous properties of both fluorine and iodine. The fluorine atoms increase the electrophilicity of the pyridine ring and can enhance binding interactions, while the iodine atom at the 4-position serves as a versatile synthetic handle.

The Carbon-Iodine Bond: The Epicenter of Reactivity

The reactivity of this compound is dominated by the C-I bond. Several factors contribute to its lability and synthetic utility:

-

Bond Strength: The C-I bond is significantly weaker than C-Br, C-Cl, and C-F bonds, making it more susceptible to cleavage. This is a key factor in its high reactivity in oxidative addition steps of catalytic cycles.

-

Polarizability: Iodine is the most polarizable of the halogens, which facilitates its interaction with transition metal catalysts.

-

Leaving Group Ability: The iodide ion is an excellent leaving group, which promotes nucleophilic substitution and metal-catalyzed reactions.

These properties make the iodine atom the primary site for a wide range of chemical modifications, allowing for the selective functionalization of the 4-position of the difluoropyridine core.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The iodine atom in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3][4] The high reactivity of the C-I bond in this compound allows for efficient coupling under mild conditions.

Reaction Scheme:

graph Suzuki_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="R-B(OR)2"]; C [label="Pd Catalyst, Base"]; D [label="2,5-Difluoro-4-R-pyridine"]; A -> C [arrowhead=none]; B -> C; C -> D; }

Caption: Suzuki-Miyaura coupling of this compound.Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a ligand if necessary.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner (Aryl Halide) | Substituent | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chlorobenzonitrile | Electron-withdrawing | 4-Cyano-2',5'-difluorobiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |

| 1-Chloro-4-nitrobenzene | Electron-withdrawing | 2',5'-Difluoro-4-nitro-1,1'-biphenyl | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |

| 1-Chloro-4-methoxybenzene | Electron-donating | 2',5'-Difluoro-4-methoxy-1,1'-biphenyl | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |

| Chlorobenzene | Neutral | 2,5-Difluorobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |

Table 1. Representative Suzuki Coupling Yields with Aryl Chlorides. Data adapted from[5].

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[6][7] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7]

Reaction Scheme:

graph Sonogashira_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Terminal Alkyne"]; C [label="Pd/Cu Catalyst, Base"]; D [label="4-Alkynyl-2,5-difluoropyridine"]; A -> C [arrowhead=none]; B -> C; C -> D; }

Caption: Sonogashira coupling of this compound.Experimental Protocol: General Procedure for Sonogashira Coupling [7][8]

-

To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor for completion.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction provides a direct route to 4-amino-2,5-difluoropyridine derivatives, which are important intermediates in pharmaceutical research. The selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines has been shown to be exclusive for the 4-position.[11]

Reaction Scheme:

graph Buchwald_Hartwig_Amination { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Amine (R-NH2)"]; C [label="Pd Catalyst, Base"]; D [label="4-Amino-2,5-difluoropyridine"]; A -> C [arrowhead=none]; B -> C; C -> D; }

Caption: Buchwald-Hartwig amination of this compound.Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]

-

In a glovebox, charge a vial with a palladium precatalyst, a ligand, and a base (e.g., NaOt-Bu, K₃PO₄).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Seal the vial and heat the reaction mixture with stirring for the specified time.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Metal-Halogen Exchange: A Pathway to Nucleophilic Pyridines

The iodine atom in this compound can be readily exchanged with a metal, typically lithium, through reaction with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. This metal-halogen exchange generates a highly reactive pyridyllithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.[13]

Reaction Scheme:

graph Metal_Halogen_Exchange { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="1. R-Li\n2. Electrophile (E+)"]; C [label="4-Substituted-2,5-difluoropyridine"]; A -> B -> C; }

Caption: Metal-halogen exchange and electrophilic trapping.Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench [14]

-

Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether) in an oven-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add an organolithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise.

-

Stir the reaction mixture at low temperature for a specified time (e.g., 30-60 minutes).

-

Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) and continue stirring at low temperature.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

The "Halogen Dance" Reaction: A Surprising Rearrangement

Under certain basic conditions, particularly with lithium amide bases at low temperatures, iodopyridines can undergo a "halogen dance" reaction, where the iodine atom migrates to an adjacent, deprotonated position.[15][16] While this can be an undesired side reaction, it can also be exploited for the synthesis of otherwise difficult-to-access isomers.[17][18] For instance, the treatment of 2-fluoro-3-iodopyridine with LDA can lead to the thermodynamically favored 4-lithio-2-fluoro-3-iodopyridine intermediate, which can then be trapped by an electrophile.[19]

Conclusion